

spectroscopic characterization of 6-Chloro-7-hydroxychroman-4-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Chloro-7-hydroxychroman-4-one

CAS No.: 74277-66-0

Cat. No.: B1603750

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-7-hydroxychroman-4-one**

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and drug development, chroman-4-one scaffolds are recognized as privileged structures, serving as foundational building blocks for a diverse array of bioactive molecules.[1][2] Among these, **6-Chloro-7-hydroxychroman-4-one** (CAS No. 74277-66-0) is a key intermediate, valued for its specific substitution pattern that allows for further synthetic elaboration.[3] The precise arrangement of its chloro and hydroxyl groups on the aromatic ring, combined with the heterocyclic chromanone core, dictates its reactivity and potential biological activity.

Therefore, unambiguous structural confirmation and purity assessment are not mere formalities; they are the bedrock upon which reliable and reproducible scientific outcomes are built. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the characterization of **6-Chloro-7-hydroxychroman-4-one**. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides an unshakeable confirmation of the molecule's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **6-Chloro-7-hydroxychroman-4-one**, high-field NMR (e.g., 400 MHz or higher) is employed to ensure sufficient signal dispersion and resolution, allowing for a detailed and unambiguous assignment of every proton and carbon atom.

Expertise in Action: The Rationale Behind Experimental Choices

The choice of solvent is critical. While deuterated chloroform (CDCl_3) is a common starting point, the phenolic proton and potential hydrogen bonding may lead to broad signals. Deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) is often a superior choice as it can better solubilize the compound and sharpen the hydroxyl proton signal, making it observable. The data presented here is based on typical values observed for similar chromanone structures.^{[4][5][6]}

^1H NMR Spectroscopy: Mapping the Proton Framework

The ^1H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.^{[7][8]} The structure of **6-Chloro-7-hydroxychroman-4-one** presents four distinct proton environments.

- **Aromatic Region:** The A-ring substitution pattern gives rise to two isolated aromatic protons. The proton at C5 is ortho to the electron-withdrawing carbonyl group, shifting it downfield. The proton at C8 is ortho to the electron-donating hydroxyl group, placing it at a relatively upfield position for an aromatic proton.
- **Aliphatic Region:** The heterocyclic ring contains two methylene (CH_2) groups at the C2 and C3 positions. These adjacent groups will appear as two distinct triplets due to mutual coupling, a characteristic "A₂B₂" system for the chromanone core.^{[4][6]}

- Hydroxyl Proton: A singlet corresponding to the phenolic -OH group is expected, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Data for **6-Chloro-7-hydroxychroman-4-one**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-5	~7.5 - 7.7	Singlet	1H	N/A
H-8	~6.9 - 7.1	Singlet	1H	N/A
H-2 (-OCH ₂ -)	~4.4 - 4.6	Triplet	2H	~6-7
H-3 (-CH ₂ C=O)	~2.7 - 2.9	Triplet	2H	~6-7
7-OH	Variable (~5-11)	Singlet (broad)	1H	N/A

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **6-Chloro-7-hydroxychroman-4-one** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio. Set the spectral width to cover the range of -2 to 12 ppm.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ^{13}C NMR spectrum reveals all unique carbon atoms in the molecule, providing a direct confirmation of the carbon framework.[4][6] For **6-Chloro-7-hydroxychroman-4-one**, nine distinct signals are expected.

- **Carbonyl Carbon:** The ketone carbonyl at C4 is the most deshielded carbon, appearing significantly downfield.
- **Aromatic Carbons:** Six signals are expected in the aromatic region. The carbons directly attached to electronegative atoms (C7-OH, C6-Cl, C8a-O) will have distinct chemical shifts.
- **Aliphatic Carbons:** The two methylene carbons at C2 and C3 will appear in the upfield region of the spectrum.

Table 2: Predicted ^{13}C NMR Data for **6-Chloro-7-hydroxychroman-4-one**

Carbon Assignment	Chemical Shift (δ , ppm)
C4 (C=O)	~188 - 192
C7	~160 - 165
C8a	~155 - 160
C5	~125 - 130
C6	~115 - 120
C4a	~110 - 115
C8	~105 - 110
C2 (-OCH ₂ -)	~65 - 70
C3 (-CH ₂ C=O)	~35 - 40

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR.
- **Data Acquisition:** Record the spectrum on the same spectrometer, switching to the ^{13}C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

- **Parameters:** Utilize proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C . Set the spectral width from 0 to 220 ppm.
- **Data Processing:** Process the data similarly to the ^1H spectrum. Advanced techniques like APT or DEPT-135 can be used to differentiate between CH_2 , CH , and CH_3/C groups.

Visualization: NMR Structural Correlation

¹³C NMR Assignments

C3: ~37 ppm

C2: ~67 ppm

C7: ~162 ppm

C4: ~190 ppm

¹H NMR Assignments

7-OH: Variable (s)

H-3: ~2.8 ppm (t)

H-2: ~4.5 ppm (t)

H-8: ~7.0 ppm (s)

H-5: ~7.6 ppm (s)

6-Chloro-7-hydroxychroman-4-one

[Click to download full resolution via product page](#)Caption: Correlation of the molecular structure with key ¹H and ¹³C NMR chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its exact molecular formula. This provides definitive proof of the elemental composition.

Expertise in Action: Ionization and Analysis Strategy

For a molecule of this nature, Electrospray Ionization (ESI) is a soft ionization technique well-suited to generate the protonated molecular ion $[M+H]^+$ with minimal in-source fragmentation. [9] The analysis must account for the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. This results in a characteristic pattern in the mass spectrum, with two peaks separated by 2 m/z units (M^+ and $M+2$), which serves as a powerful diagnostic tool. [10][11]

Table 3: Predicted Mass Spectrometry Data for $\text{C}_9\text{H}_7\text{ClO}_3$

Ion	Calculated m/z (Monoisotopic)	Description
$[M]^+$ (for ^{35}Cl)	198.0084	Molecular Ion
$[M+2]^+$ (for ^{37}Cl)	200.0054	Isotope Peak
$[M+H]^+$ (for ^{35}Cl)	199.0162	Protonated Molecular Ion (ESI+)
$[M+H+2]^+$ (for ^{37}Cl)	201.0132	Protonated Isotope Peak (ESI+)
$\text{C}_7\text{H}_5\text{O}_2$	121.0289	Fragment from Retro-Diels-Alder

Predicting Fragmentation

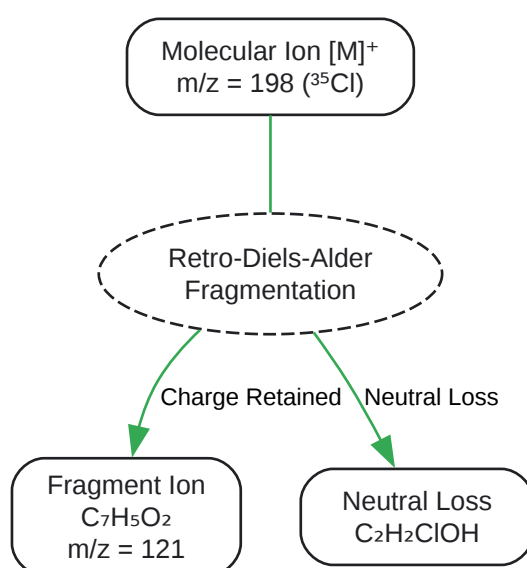
The chroman-4-one ring system is known to undergo characteristic fragmentation, primarily through a Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring. [12] This

predictable fragmentation pathway adds another layer of structural confirmation.

Experimental Protocol: High-Resolution LC-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Chromatography (Optional but Recommended):** Inject the sample into an HPLC system coupled to the mass spectrometer. This confirms purity and provides retention time data. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a standard starting point.
- **Mass Spectrometry:** Analyze the eluent using an ESI source in positive ion mode.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500. Perform a high-resolution scan to determine the accurate mass of the molecular ion to within 5 ppm.
- **Data Analysis:** Identify the $[M+H]^+$ and $[M+H+2]^+$ ions and confirm their ~3:1 ratio. Use the accurate mass to calculate the molecular formula with the instrument's software.

Visualization: Key MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Dominant Retro-Diels-Alder fragmentation of **6-Chloro-7-hydroxychroman-4-one**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.^{[13][14]} For **6-Chloro-7-hydroxychroman-4-one**, IR confirms the presence of the hydroxyl, carbonyl, and aromatic moieties.

Expertise in Action: Interpreting Vibrational Modes

The key diagnostic peaks are the O-H stretch and the C=O stretch. The phenolic O-H group, capable of hydrogen bonding, typically appears as a broad band. The C=O stretch of the ketone is expected to be a strong, sharp band. Its position can be influenced by conjugation with the aromatic ring. The region between 1400-1600 cm^{-1} will contain several bands corresponding to the C=C stretching vibrations of the aromatic ring.^[15]

Table 4: Characteristic IR Absorption Bands

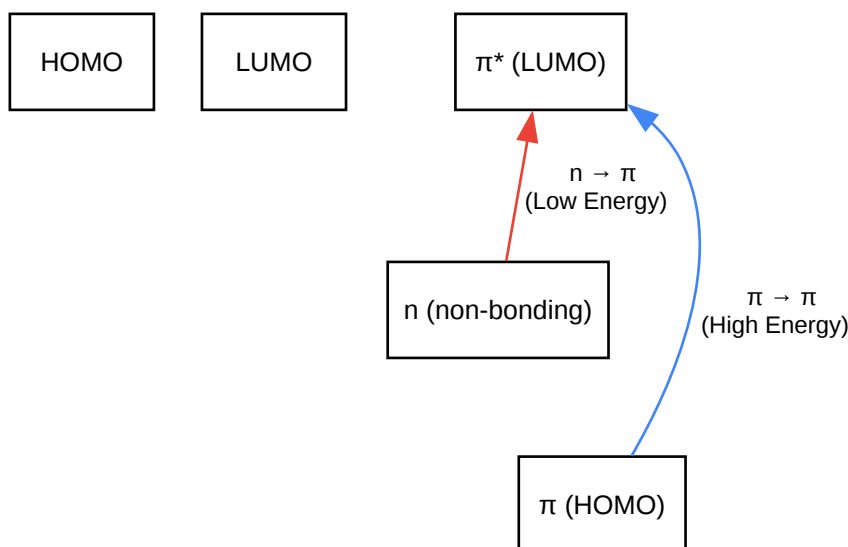
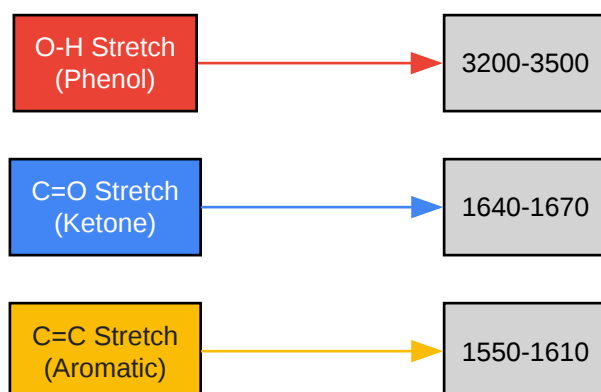
Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Intensity
Phenolic -OH	O-H Stretch	3200 - 3500	Strong, Broad
Ketone C=O	C=O Stretch	1640 - 1670	Strong, Sharp
Aromatic Ring	C=C Stretch	1550 - 1610	Medium-Strong
Ether C-O	C-O Stretch	1250 - 1280	Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
- **Background Scan:** Run a background spectrum of the empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.

- Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} . Co-add at least 32 scans for a high-quality spectrum.
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Visualization: Functional Groups and IR Regions



[Click to download full resolution via product page](#)

Caption: Electronic transitions responsible for the UV-Vis absorption in the chromanone core.

Conclusion: A Unified and Validated Structural Portrait

The spectroscopic characterization of **6-Chloro-7-hydroxychroman-4-one** is a case study in methodical, multi-faceted analytical science. NMR spectroscopy defines the precise atomic connectivity. Mass spectrometry validates the elemental formula and molecular weight with isotopic precision. IR spectroscopy confirms the presence and integrity of key functional groups, while UV-Vis spectroscopy probes the electronic nature of the conjugated system.

Individually, each technique provides a crucial piece of the puzzle. Collectively, they form a self-validating workflow where the findings from one method reinforce and are corroborated by the others. This rigorous, integrated approach is fundamental to ensuring the quality, identity, and purity of critical chemical intermediates in research and pharmaceutical development, providing the authoritative grounding necessary for advancing scientific discovery.

References

- The Royal Society of Chemistry. Supporting Information. Available from: [\[Link\]](#)
- de Oliveira, A. M. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [\[Link\]](#)
- Serrano, M. P. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [\[Link\]](#)
- de Oliveira, A. M. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central. Available from: [\[Link\]](#)
- Ashok, D. et al. (2017). Previously reported derivatives containing chroman-4-one pharmacophore with their antimycobacterial activity. ResearchGate. Available from: [\[Link\]](#)

- Sondergaard, R. V. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. Available from: [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [\[Link\]](#)
- CUTM Courseware. UV VISIBLE SPECTROSCOPY. Available from: [\[Link\]](#)
- Sondergaard, R. V. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available from: [\[Link\]](#)
- Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Available from: [\[Link\]](#)
- Singha, S. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [\[Link\]](#)
- Chemistry LibreTexts. (2022). Electronic Spectra: Ultraviolet and Visible Spectroscopy. Available from: [\[Link\]](#)
- Scribd. uv-visibles Electronic Transition. Available from: [\[Link\]](#)
- SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). Available from: [\[Link\]](#)
- ACD/Labs. (2021). The Basics of Interpreting a Proton (^1H) NMR Spectrum. Available from: [\[Link\]](#)
- JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [\[Link\]](#)
- University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [\[Link\]](#)
- Karimi-Jaberi, Z. et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Publishing. Available from: [\[Link\]](#)
- VIBRATIONAL SPECTROSCOPY IR AND RAMAN. VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available from: [\[Link\]](#)

- Wikipedia. (2023). Fragmentation (mass spectrometry). Available from: [[Link](#)]
- Su, T. et al. (2014). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. PubMed Central. Available from: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pubmed.ncbi.nlm.nih.gov]
- 13. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- [15. rsc.org \[rsc.org\]](https://www.rsc.org)
- To cite this document: BenchChem. [spectroscopic characterization of 6-Chloro-7-hydroxychroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603750/docs#spectroscopic-characterization-of-6-chloro-7-hydroxychroman-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)